Sulfaphenazole 13C6 (sulfanilamide ring 13C6)
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Overview
Description
Sulfaphenazole 13C6 (sulfanilamide ring 13C6): is a labeled compound used primarily as an analytical standard. It belongs to the class of sulfonamide antibacterial agents and is characterized by the presence of a sulfanilamide ring labeled with carbon-13 isotopes. This compound is often used in scientific research to study the pharmacokinetics and metabolism of sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfaphenazole 13C6 involves the incorporation of carbon-13 isotopes into the sulfanilamide ring. The general synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to form nitroaniline.
Reduction: The nitro group is then reduced to form aminobenzene.
Sulfonation: The aminobenzene is sulfonated to introduce the sulfonamide group.
Isotope Labeling: Carbon-13 isotopes are introduced into the sulfanilamide ring through specific chemical reactions.
Industrial Production Methods: The industrial production of Sulfaphenazole 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions: Sulfaphenazole 13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sulfaphenazole 13C6 is widely used in scientific research, including:
Chemistry: As an analytical standard for chromatography and mass spectrometry.
Biology: To study the metabolism and pharmacokinetics of sulfonamides in biological systems.
Medicine: In the development and testing of antibacterial agents.
Industry: For quality control and validation of analytical methods in pharmaceutical production.
Mechanism of Action
Sulfaphenazole 13C6 exerts its effects by inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folate, an essential nutrient for bacterial growth. By competitively inhibiting DHPS, Sulfaphenazole 13C6 starves the bacteria of folate, leading to their death .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has comparable properties.
Uniqueness: Sulfaphenazole 13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and analysis in various scientific applications .
Properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
320.32 g/mol |
IUPAC Name |
4-amino-N-(2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2/i6+1,7+1,8+1,9+1,12+1,14+1 |
InChI Key |
QWCJHSGMANYXCW-ICKKZUCYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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